molecular formula C6H12N4 B1419879 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine CAS No. 959239-47-5

1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine

Cat. No.: B1419879
CAS No.: 959239-47-5
M. Wt: 140.19 g/mol
InChI Key: SGXWUDGJVDSLSF-UHFFFAOYSA-N
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Description

“1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine” is a chemical compound with the molecular formula C5H10N4 . It is also known as "(S)-1- (1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C5H10N4.ClH/c1-4(6)5-7-3-8-9(5)2;/h3-4H,6H2,1-2H3;1H/t4-;/m0./s1" . This code provides a standardized way to represent the compound’s structure.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanamine derivatives have been studied as neurokinin-1 (NK1) receptor antagonists. For example, a compound characterized as a high affinity, orally active h-NK(1) receptor antagonist demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).

Antiviral Applications

In the context of the COVID-19 pandemic, certain 1,2,4-triazole derivatives have shown potential as antiviral agents. They exhibit good docking scores against the COVID-19 main protease, which is crucial in the virus's life cycle (Rashdan et al., 2021).

Antimicrobial Activities

Some novel 1,2,4-triazole derivatives have been synthesized and evaluated as antimicrobial agents. These compounds have been tested for their effectiveness against a range of microbial pathogens, showing promising results (Al‐Azmi & Mahmoud, 2020).

Medicinal Chemistry

1,2,4-Triazole is a privileged scaffold in medicinal and agricultural chemistry. Microwave-assisted synthesis methods have been developed for derivatives of 1,2,4-triazol-3-yl)propanamides, useful in creating a diverse library of compounds for potential therapeutic applications (Tan, Lim, & Dolzhenko, 2017).

Anticancer Research

Some 1,2,4-triazole derivatives exhibit anticancer activity. For instance, a study explored the structural and molecular docking studies of a specific 1,2,4-triazole derivative, finding it to interact with the EGFR kinase domain ATP binding site, indicating potential for anticancer treatment (Kaczor et al., 2013).

Pharmacological Properties

1,2,4-Triazole derivatives are known for their significant pharmacological properties, including antifungal, anti-inflammatory, and central nervous system stimulation effects. Research continues to explore these compounds for potential medical applications (Hlazunova, 2020).

Analgesic Potential

Triazole-based compounds have been synthesized and evaluated for their in vivo analgesic activity. Such studies contribute to the development of new pain-relief medications (Zaheer et al., 2021).

Anticancer Agents via SIRT1 Inhibition

A library of 1,2,4-triazole derivatives showed promising results as anticancer agents by inhibiting SIRT1, a significant protein in cancer progression. These compounds have been studied for their effectiveness against various cancer cell lines (Panathur et al., 2013).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it may be harmful if swallowed. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and getting medical advice/attention if you feel unwell .

Properties

IUPAC Name

1-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-3-5(7)6-8-4-9-10(6)2/h4-5H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXWUDGJVDSLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670513
Record name 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-47-5
Record name 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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